

In-Depth Technical Guide to 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-methyl-6-nitroaniline

Cat. No.: B1309285

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and available data for **3-Fluoro-2-methyl-6-nitroaniline**. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes information on closely related isomers to provide context and comparative insights.

Core Molecular Structure and Properties

3-Fluoro-2-methyl-6-nitroaniline is an aromatic organic compound with the chemical formula $C_7H_7FN_2O_2$. Its structure consists of an aniline ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position.

Molecular Identifiers:

- CAS Number: 485832-96-0
- Molecular Formula: $C_7H_7FN_2O_2$
- Molecular Weight: 170.14 g/mol
- SMILES: CC1=C(N)C(=CC=C1F)--INVALID-LINK--=O

The precise arrangement of these functional groups is crucial in determining the molecule's chemical reactivity, physical properties, and potential biological activity. The electron-

withdrawing nature of the fluorine and nitro groups, combined with the electron-donating effect of the amino and methyl groups, creates a complex electronic environment on the aromatic ring.

Physicochemical Data

Comprehensive experimental data for **3-Fluoro-2-methyl-6-nitroaniline** is not readily available in published scientific literature. The following table summarizes the available information and provides data for structurally similar isomers for comparative purposes.

Property	3-Fluoro-2-methyl-6-nitroaniline	2-Methyl-6-nitroaniline[1]	2-Fluoro-6-nitroaniline	4-Fluoro-2-nitroaniline
CAS Number	485832-96-0	570-24-1	17809-36-8	364-78-3
Molecular Formula	C ₇ H ₇ FN ₂ O ₂	C ₇ H ₈ N ₂ O ₂	C ₆ H ₅ FN ₂ O ₂	C ₆ H ₅ FN ₂ O ₂
Molecular Weight	170.14 g/mol	152.15 g/mol	156.12 g/mol	156.11 g/mol
Melting Point	Data not available	93-96 °C	47-48 °C	Data not available
Boiling Point	Data not available	Data not available	Data not available	Data not available
Appearance	Data not available	Orange-yellow prisms or brown granular powder	Light-yellow to yellow or light-orange to orange to brown powder or crystals	Data not available

Spectral Analysis

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **3-Fluoro-2-methyl-6-nitroaniline** is not published in readily accessible sources. Commercial suppliers may provide a Certificate of Analysis with this information upon purchase. For reference, typical spectral features of related nitroaniline compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the fluorine, methyl, amino, and nitro substituents.
- ^{13}C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons attached to the electron-withdrawing fluorine and nitro groups would be expected to resonate at a lower field (higher ppm).

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for:

- N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$).
- C-H stretching of the aromatic ring and methyl group (around $2850\text{-}3100\text{ cm}^{-1}$).
- Asymmetric and symmetric stretching of the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively).
- C-F stretching (around $1000\text{-}1400\text{ cm}^{-1}$).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and other substituents.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Fluoro-2-methyl-6-nitroaniline** is not available in the reviewed literature. However, a plausible synthetic approach can be conceptualized based on established organic chemistry principles.

A potential synthetic pathway could involve the nitration of 3-Fluoro-2-methylaniline. The directing effects of the existing substituents (fluoro, methyl, and amino groups) would determine the position of the incoming nitro group. The amino group is a strong ortho-, para-director, while

the methyl group is a weaker ortho-, para-director. The fluorine atom is an ortho-, para-director but deactivating. The interplay of these directing effects would be critical in achieving the desired 6-nitro isomer.

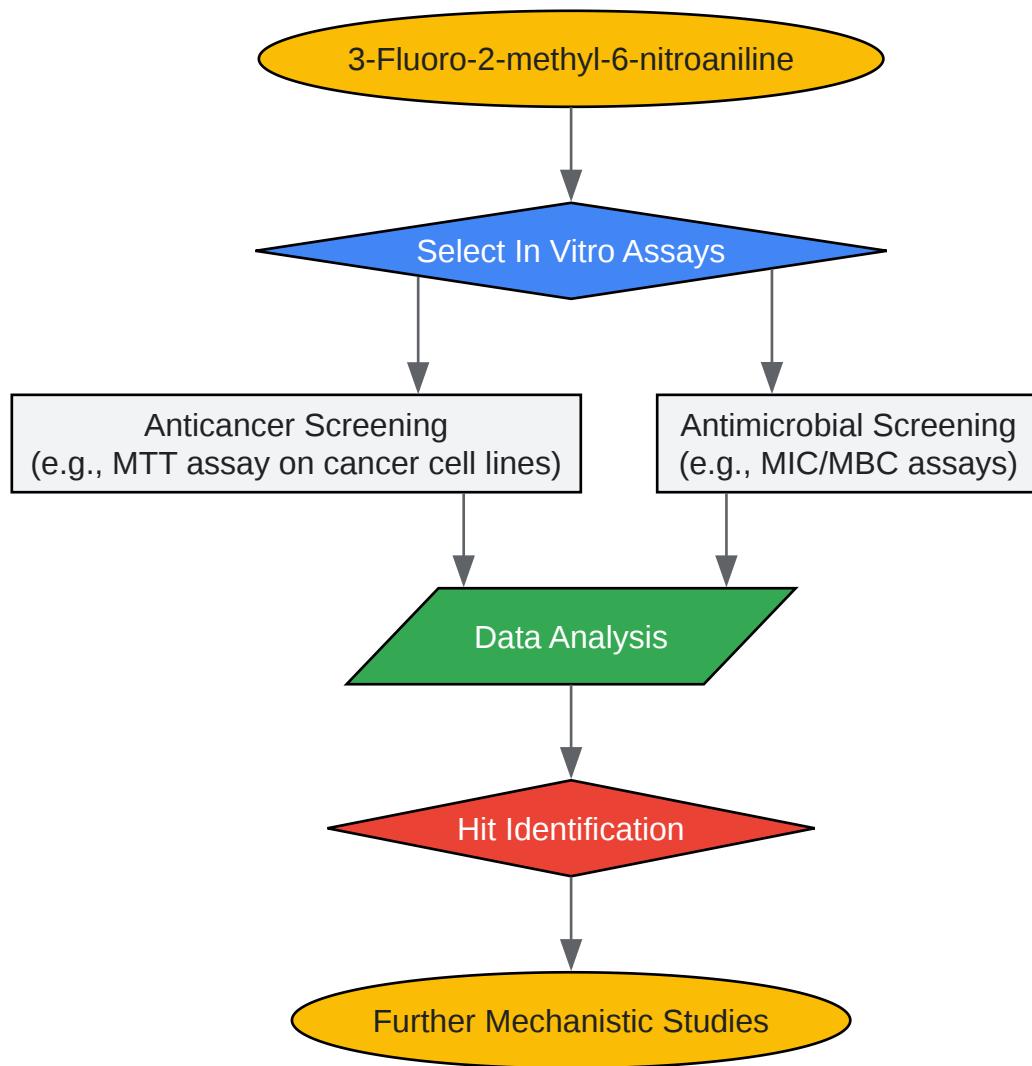
To achieve regioselectivity, protection of the highly activating amino group might be necessary prior to the nitration step. A common protecting group for anilines is acetyl. The synthesis could therefore proceed via the following logical steps:

[Click to download full resolution via product page](#)

Plausible synthetic workflow for **3-Fluoro-2-methyl-6-nitroaniline**.

General Experimental Protocol for Nitration of an Acetanilide Derivative (Illustrative):

- Protection: 3-Fluoro-2-methylaniline would be reacted with acetic anhydride in the presence of a base (e.g., pyridine) or an acid catalyst to form N-(3-Fluoro-2-methylphenyl)acetamide.
- Nitration: The protected aniline would then be carefully reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce the nitro group.
- Deprotection: The resulting N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide would be hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, **3-Fluoro-2-methyl-6-nitroaniline**.
- Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.


Biological Activity and Drug Development Potential

There is no specific information in the scientific literature regarding the biological activity or potential applications in drug development of **3-Fluoro-2-methyl-6-nitroaniline**. However, the biological activities of structurally related nitroaniline compounds are well-documented.

Nitroaromatic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer activities[2][3][4][5]. The mechanism of action for some nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the target cell to form reactive radical species that can damage DNA and other vital cellular components[2].

The presence of a fluorine atom can often enhance the metabolic stability and bioavailability of a drug candidate. Therefore, it is plausible that **3-Fluoro-2-methyl-6-nitroaniline** could be a subject of interest in medicinal chemistry research.

Given the lack of direct data, any investigation into the biological effects of this compound would need to begin with foundational in vitro screening assays. The following diagram illustrates a general workflow for assessing the biological activity of a novel compound.

[Click to download full resolution via product page](#)

General workflow for biological activity screening.

Conclusion

3-Fluoro-2-methyl-6-nitroaniline is a chemical entity with a well-defined structure. However, there is a significant gap in the publicly available scientific literature regarding its specific experimental properties, a detailed synthetic protocol, and its biological activities. The information provided in this guide is based on its known chemical structure and data from closely related analogs. Researchers and scientists interested in this molecule for drug development or other applications will likely need to perform *de novo* synthesis and characterization to obtain the necessary in-depth technical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-6-nitroaniline | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Fluoro-2-methyl-6-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309285#3-fluoro-2-methyl-6-nitroaniline-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com